N-乙酰基壳寡糖

描述

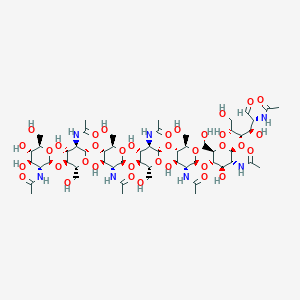

Hepta-N-acetylchitoheptaose is an oligosaccharide derivative . It has a molecular formula of C56H93N7O36 . It is known to elicit plant defense systems, serving as a signal for the expression of defensive genes . It also exhibits anti-tumor activity against sarcoma 180 solid tumors in BALB/c mice .

Synthesis Analysis

The synthesis of Hepta-N-acetylchitoheptaose involves the use of enzymes or microorganisms . A method for functional testing constitutive and ligand-induced interactions of lysin motif receptor proteins has been developed . This method involves the use of synthetic receptor pairs consisting of a LYK ectodomain and the intracellular domain of a L. japonicus Nod factor receptor .Molecular Structure Analysis

Hepta-N-acetylchitoheptaose has a molecular weight of 1440.36 . It contains a total of 197 bonds, including 104 non-H bonds, 8 multiple bonds, 30 rotatable bonds, 8 double bonds, 6 six-membered rings, 7 secondary amides (aliphatic), 1 aldehyde (aliphatic), 16 hydroxyl groups, and 7 primary alcohols .Chemical Reactions Analysis

Hepta-N-acetylchitoheptaose is involved in ligand-induced interactions of LysM receptors . Upon ligand binding, LYK5 of LYK4–LYK5 (or LYK5–LYK5) interacts with LYK1 to induce activation of the LYK1 kinase domain .Physical And Chemical Properties Analysis

Hepta-N-acetylchitoheptaose has a molecular weight of 1440.36 . It has a storage temperature of -20°C .科学研究应用

大麦细胞反应: N-乙酰基壳七糖诱导大麦细胞中特定病原相关蛋白的表达,表明植物对微生物攻击做出反应的机制(Kaku et al., 1997)。

癌症治疗潜力: N-乙酰基壳六糖有效抑制携带Lewis肺癌的小鼠的肺转移,并增强局部免疫反应,表明其在治疗肺癌中的潜在用途(Tsukada et al., 1990)。

吞噬细胞激活: N-乙酰基壳寡糖可以激活吞噬细胞,增强其产氧和杀灭念珠菌的能力(Suzuki et al., 1986)。

水稻防御机制: 大于六糖的壳七糖可以诱导悬浮培养水稻细胞中的植物alexin形成,在水稻对病原真菌的防御中发挥关键作用(Yamada et al., 1993)。

神经应用: 大脑中的庚酸代谢可能对能量代谢紊乱的癫痫症状具有抗癫痫作用,因为它增加了葡萄糖转运蛋白I缺陷小鼠中的乙酰辅酶A和谷氨酰胺水平(Marín-Valencia et al., 2013)。

水稻基因激活: 两个新的水稻基因,EL2和EL3,会被N-乙酰基壳七糖迅速和短暂地激活,这是一种植物alexin生物诱导剂(Minami et al., 1996)。

物理性质: 庚糖(2,3-二-O-乙酰-6-溴-6-去氧)环糊精七糖在固态中表现出大环柔性和椭圆形扭曲,乙酰基与内向和外向方向都有相互作用(Giastas et al., 2004)。

未来方向

The method for functional testing constitutive and ligand-induced interactions of LysM-type proteins could serve as a powerful tool to identify and characterize co-receptors or scaffold proteins in receptor complexes . This could provide clues for homodimerization of a given LysM-type protein or to test specific candidate receptor pairs for functionality .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZKHAFAYSQVFL-MBGZTGDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H93N7O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hepta-N-acetylchitoheptaose | |

CAS RN |

79127-58-5 | |

| Record name | Hepta-N-acetylchitoheptaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)